Phylloseptin-H7
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
FLSLLPSLVSGAVSLVKIL |
Origin of Product |
United States |
Discovery, Isolation, and Molecular Characterization of Phylloseptin H7
Historical Context and Initial Discovery of Phylloseptin Peptides
The discovery of phylloseptins is rooted in the broader exploration of amphibian skin as a rich source of bioactive molecules, particularly antimicrobial peptides (AMPs). nih.govfrontiersin.org These peptides are a crucial component of the innate immune system of frogs, protecting them from pathogenic microorganisms in their environment. scielo.sa.crnih.gov Scientists have long been interested in these natural compounds due to the growing problem of antibiotic resistance in conventional medicine. nih.govnih.gov
The phylloseptin family of peptides was first identified as a distinct class of AMPs from the skin secretions of leaf frogs belonging to the Phyllomedusinae subfamily. nih.govdoaj.org The prototype of this family was reported by Leite and colleagues in 2005. mdpi.com Subsequent research has led to the discovery of over 40 different phylloseptin peptides. mdpi.com These peptides share common structural features, including a length of 19-21 amino acid residues, a highly conserved N-terminal sequence (FLSLIP), and a C-terminal amidation, which is crucial for their biological activity. nih.govmdpi.com Phylloseptins typically exhibit a broad spectrum of activity, particularly against Gram-positive bacteria. nih.govnih.gov
Methodologies for the Isolation of Phylloseptin-H7
The isolation of a specific peptide like this compound from a complex biological mixture requires a multi-step process involving careful collection from the source and subsequent purification using advanced laboratory techniques.
Biological Source Identification and Collection Protocols
The primary biological source of this compound is the skin secretion of the waxy monkey tree frog, Phyllomedusa hylax. vivantechnologies.comresearchgate.net This species is part of the Phyllomedusa genus, which is well-documented as a producer of a diverse array of bioactive peptides. nih.gov
The collection of skin secretions from these amphibians is performed using a non-lethal method. A common and humane technique involves mild electrical stimulation of the skin surface, which induces the frog to release its defensive secretions from granular glands. nih.gov The collected secretion, a complex mixture of numerous peptides and other molecules, is then immediately processed or lyophilized (freeze-dried) for preservation and subsequent analysis. scielo.br
Chromatographic Separation and Purification Techniques
Chromatography is a fundamental technique for separating and purifying individual components from a mixture. sunnypharmtech.commpg.de In the case of isolating this compound from crude frog skin secretion, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most critical and widely used method. frontiersin.orgmdpi.com
The process typically involves the following steps:
Initial Fractionation: The lyophilized crude secretion is first redissolved and subjected to an initial separation step, often through RP-HPLC. This separates the complex mixture into numerous fractions based on the hydrophobicity of the components. scielo.br
Purification: The fractions containing peptides of the expected molecular mass for phylloseptins are then collected and subjected to further rounds of RP-HPLC purification. mdpi.com By using a shallower gradient of the mobile phase, a finer separation is achieved, allowing for the isolation of the specific peptide, this compound, to a high degree of purity. rotachrom.comamsbio.com
The principle of RP-HPLC relies on a non-polar stationary phase and a polar mobile phase. Peptides are separated based on their hydrophobic character; more hydrophobic peptides interact more strongly with the stationary phase and thus elute later.
Advanced Molecular Characterization Approaches for this compound
Once purified, the molecular structure of this compound is determined using sophisticated analytical methods to establish its primary amino acid sequence and its three-dimensional conformation.
Primary Amino Acid Sequence Elucidation via Mass Spectrometry-Based Methods
The determination of the primary structure, which is the linear sequence of amino acids, is predominantly achieved using mass spectrometry (MS). mdpi.com Specifically, tandem mass spectrometry (MS/MS) is employed. frontiersin.orgmdpi.com
The workflow for sequencing is as follows:
Molecular Mass Determination: The precise molecular mass of the purified peptide is determined using a mass spectrometer. mdpi.com
Fragmentation: The peptide ions are then selected and fragmented within the mass spectrometer, a process known as collision-induced dissociation (CAD). sepscience.comnih.gov This fragmentation primarily breaks the peptide bonds.
Sequence Deduction: The resulting fragment ions (notably the 'b' and 'y' ions) are detected, and their mass differences correspond to individual amino acid residues. sepscience.com By analyzing the series of fragment ions, the exact amino acid sequence of the peptide can be deduced de novo. mdpi.comscripps.edu
This process confirmed the primary structure of this compound as a 19-residue peptide.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Amino Acid Sequence | FLSLLPHLLARVLSKL-NH₂ |
| Molecular Formula | C₉₈H₁₆₉N₂₇O₂₀ |
| Molecular Weight | 2077.53 Da |
| Residue Count | 19 |
Predictive and Experimental Studies on Secondary and Tertiary Structural Elements
The biological function of a peptide is intrinsically linked to its three-dimensional structure. The higher-order structure of this compound is analyzed through both experimental techniques and predictive modeling. biopharmaspec.com
Secondary Structure: The secondary structure refers to the local folding of the peptide backbone into regular patterns, such as α-helices and β-sheets, stabilized by hydrogen bonds. khanacademy.orgsavemyexams.com For phylloseptins, including this compound, studies have shown that they adopt a distinct α-helical conformation, particularly when in a membrane-mimicking environment (like a solution containing sodium dodecyl sulfate (B86663) or trifluoroethanol). nih.govnih.gov This amphipathic helical structure is a hallmark of many membrane-active antimicrobial peptides. mdpi.com The primary experimental technique used to confirm this is Circular Dichroism (CD) spectroscopy , which measures the differential absorption of circularly polarized light by chiral molecules like peptides, providing a characteristic spectrum for different secondary structures. semanticscholar.orgcreative-biolabs.com
Analysis of Post-Translational Modifications and their Research Implications
Post-translational modifications (PTMs) are covalent enzymatic modifications of proteins after their synthesis, which can significantly alter their function, stability, and activity. nih.govthermofisher.comfrontiersin.org In the context of antimicrobial peptides like the phylloseptins, PTMs are crucial for their biological function.
A key post-translational modification identified in this compound and other members of the phylloseptin family is C-terminal amidation. embrapa.brnih.gov This modification, where the C-terminal carboxyl group is converted to an amide, is a common feature among many amphibian-derived AMPs. nih.govimrpress.com The determination of this amidation is typically achieved during the sequencing process using techniques like tandem mass spectrometry (MS/MS), which can differentiate the mass of an amidated C-terminus from a free carboxyl group. embrapa.br
The research implications of C-terminal amidation in phylloseptins are significant and multifaceted:
Enhanced Antimicrobial Potency: The amide group at the C-terminus removes the negative charge of the carboxyl group, thereby increasing the net positive charge (cationicity) of the peptide. nih.gov This enhanced cationicity is believed to strengthen the peptide's initial electrostatic interactions with the negatively charged components of microbial cell membranes, which is a critical first step in its antimicrobial mechanism. researchgate.netnih.gov
Increased Helical Stability: C-terminal amidation can contribute to the stability of the α-helical secondary structure that phylloseptins adopt when they interact with biological membranes. nih.gov A more stable helical structure is often correlated with higher lytic activity, as it facilitates the peptide's ability to disrupt the membrane integrity, leading to cell death. nih.gov
Resistance to Proteolysis: The modification can confer a degree of protection against degradation by carboxypeptidases, which are enzymes that cleave peptides from the C-terminal end. This increased stability in biological environments is crucial for the peptide to reach its target and exert its effect.
The study of PTMs like C-terminal amidation is fundamental to understanding the structure-function relationships of this compound and its analogs. cdnsciencepub.com This knowledge is vital for the rational design of synthetic peptide derivatives with improved antimicrobial efficacy, stability, and target specificity, which are promising candidates for the development of new therapeutic agents. researchgate.netnih.gov
Below is a table summarizing the primary PTM in this compound and its research implications.
| Post-Translational Modification | Location | Method of Analysis | Research Implications |
| C-terminal Amidation | C-terminus | Mass Spectrometry (MS/MS) embrapa.br | Increases net positive charge, enhances interaction with microbial membranes, stabilizes α-helical structure, improves antimicrobial activity, and may increase resistance to host proteases. nih.govnih.gov |
Biological Activities and Efficacy of Phylloseptin H7 in Research Models
Antimicrobial Spectrum and Potency of Phylloseptin-H7
Phylloseptins, including this compound, are known for their broad-spectrum antimicrobial activities against a range of microorganisms. nih.gov The potency of these peptides is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide required to inhibit the visible growth of a microorganism.
Activity against Gram-Positive Bacterial Strains
Research has demonstrated that phylloseptin peptides exhibit notable activity against Gram-positive bacteria. nih.gov While specific MIC values for this compound against a wide array of Gram-positive strains are not extensively detailed in the currently available literature, studies on related phylloseptins provide a strong indication of their potential. For instance, phylloseptin-PTa and phylloseptin-PHa, also isolated from Phyllomedusa frogs, have shown efficacy against Staphylococcus aureus and Enterococcus faecalis, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov A study on a novel antimicrobial peptide, AN5-2, which shares a 42.85% sequence similarity with this compound, showed inhibitory activity against Bacillus cereus and Lactobacillus plantarum. vivantechnologies.comresearchgate.net
Table 1: Antimicrobial Activity of Phylloseptin-Related Peptides against Gram-Positive Bacteria
| Peptide/Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Phylloseptin-PTa | Staphylococcus aureus | Not Specified | nih.gov |
| Phylloseptin-PHa | Staphylococcus aureus | Not Specified | nih.gov |
| AN5-2 | Bacillus cereus ATCC 14579 | Not Specified | researchgate.net |
| AN5-2 | Lactobacillus plantarum ATCC 8014 | Not Specified | researchgate.net |
Note: Specific MIC values for this compound were not available in the reviewed sources. The table reflects data on related peptides to indicate the general activity of the phylloseptin family.
Activity against Gram-Negative Bacterial Strains
The efficacy of phylloseptins extends to Gram-negative bacteria. sci-hub.se The unique structure of their outer membrane often presents a challenge for antimicrobial agents. However, studies have shown that some phylloseptins can overcome this barrier. For example, both phylloseptin-PTa and phylloseptin-PHa were tested against Escherichia coli, though they were found to be less potent against this Gram-negative bacterium compared to Gram-positive strains. nih.gov The antimicrobial peptide AN5-2, with partial similarity to this compound, demonstrated bactericidal action against Salmonella enteritidis and Escherichia coli. vivantechnologies.comresearchgate.net
Table 2: Antimicrobial Activity of Phylloseptin-Related Peptides against Gram-Negative Bacteria
| Peptide/Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Phylloseptin-PTa | Escherichia coli | Not Specified | nih.gov |
| Phylloseptin-PHa | Escherichia coli | Not Specified | nih.gov |
| AN5-2 | Salmonella enteritidis ATCC 13076 | Not Specified | researchgate.net |
| AN5-2 | Escherichia coli ATCC 29522 | Not Specified | researchgate.net |
Note: Specific MIC values for this compound were not available in the reviewed sources. The table reflects data on related peptides.
Antifungal and Anti-Yeast Activity
In addition to their antibacterial properties, phylloseptins have demonstrated activity against fungi and yeasts. nih.gov For instance, phylloseptin-PTa and phylloseptin-PHa showed potency against Candida albicans. nih.gov This broad-spectrum activity highlights the versatility of these peptides. The search for novel antifungal agents is crucial, given the rise of fungal infections, particularly in immunocompromised individuals. jogcr.com
Table 3: Antifungal and Anti-Yeast Activity of Phylloseptin-Related Peptides
| Peptide/Compound | Fungal/Yeast Strain | MIC (µg/mL) | Reference |
| Phylloseptin-PTa | Candida albicans | Not Specified | nih.gov |
| Phylloseptin-PHa | Candida albicans | Not Specified | nih.gov |
Note: Specific MIC values for this compound were not available in the reviewed sources. The table reflects data on related peptides.
Anti-Biofilm Efficacy of this compound
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). mdpi.com This protective environment makes bacteria within a biofilm significantly more resistant to conventional antibiotics. mdpi.com The ability of an antimicrobial agent to both prevent the formation of biofilms and eradicate established ones is a critical aspect of its therapeutic potential.
Inhibition of Microbial Biofilm Formation
Several studies have highlighted the ability of phylloseptin peptides to inhibit the formation of biofilms. nih.gov This preventative action is crucial in clinical settings where biofilms can form on medical devices and implants. nih.gov The mechanism often involves interference with the initial stages of bacterial adhesion and the production of the EPS matrix. frontiersin.org While direct studies on this compound's biofilm-inhibitory concentrations are limited, research on similar peptides underscores the potential of this class of molecules. Natural compounds are increasingly being investigated for their anti-biofilm properties as an alternative to synthetic drugs. frontiersin.org
Disruption and Eradication of Established Biofilm Structures
Perhaps more challenging than preventing biofilm formation is the eradication of mature, established biofilms. Phylloseptin peptides have shown promise in this area as well. nih.gov For example, phylloseptin-PTa and phylloseptin-PHa were both capable of eradicating biofilms formed by S. aureus, with phylloseptin-PTa being significantly more effective. nih.gov The concentration required to eradicate a biofilm, known as the Minimum Biofilm Eradication Concentration (MBEC), is often higher than the MIC for planktonic (free-floating) bacteria. A study on Phylloseptin-1 (B1576951) (PSN-1), another member of the family, found its MBEC against S. aureus to be the same as its MIC, indicating high potency against the biofilm form. nih.gov This suggests that the anti-biofilm activity of these peptides is influenced by their specific physicochemical properties, such as charge and hydrophobicity. nih.gov
Table 4: Anti-Biofilm Activity of Phylloseptin Peptides
| Peptide | Biofilm-Forming Organism | Activity | Concentration | Reference |
| Phylloseptin-PTa | Staphylococcus aureus | Eradication | 8-fold more effective than Phylloseptin-PHa | nih.gov |
| Phylloseptin-PHa | Staphylococcus aureus | Eradication | Not Specified | nih.gov |
| Phylloseptin-1 (PSN-1) | Staphylococcus aureus | Eradication (MBEC) | 5 µM | nih.gov |
Note: This table provides data on the anti-biofilm activity of related phylloseptin peptides, as specific data for this compound was not available in the reviewed sources.
Antiprotozoal Activities of this compound in Research Settings
While the specific compound "this compound" is not detailed in the available literature, extensive research has been conducted on the closely named Phylloseptin-7 . This peptide was isolated from the skin secretion of the amphibian Phyllomedusa nordestina. nih.gov Studies have demonstrated its potent activity against protozoan parasites responsible for significant human diseases, including Chagas disease and leishmaniasis. nih.govresearchgate.net
The trypanocidal and leishmanicidal effects of Phylloseptin-7 were evaluated in vitro. The peptide showed significant efficacy against the trypomastigote form of Trypanosoma cruzi, the parasite that causes Chagas disease. nih.gov Research indicates that Phylloseptin-7 is also effective against Leishmania (L.) infantum, the causative agent of visceral leishmaniasis. nih.gov The mechanism of action for these peptides is believed to involve the permeabilization of the parasite's plasma membrane, leading to cell death. nih.gov This was confirmed through assays using the fluorescent probe SYTOX® Green, which showed that Phylloseptin-7 induced time-dependent plasma membrane damage in both Leishmania and Trypanosoma cruzi parasites. nih.gov
The inhibitory concentrations (IC50) from these studies highlight the peptide's potency.
| Phylloseptin-7 Antiprotozoal Activity | | :--- | :--- | | Protozoan Species | IC50 (µM) | | Trypanosoma cruzi (trypomastigote) | 0.34 | | Leishmania (L.) infantum (promastigote) | 10 | Data sourced from Pinto et al., 2013. nih.govresearchgate.net
These findings underscore the potential of Phylloseptin-7 as a template for the development of new antiprotozoal drugs. nih.gov Its high potency, particularly against T. cruzi, is noteworthy, being significantly more effective than the standard drug benznidazole (B1666585) in some comparisons. mdpi.comscielo.br
In Vitro Anticancer Research of this compound
Currently, there is no specific research available detailing the in vitro anticancer activities of Phylloseptin-7. However, studies on other members of the phylloseptin family have revealed promising anticancer potential, demonstrating selective cytotoxicity towards cancer cells over normal cells. nih.govfrontiersin.org This selectivity is a critical attribute for potential anticancer agents. nih.gov The proposed mechanism for this selectivity relates to differences in cell membrane composition; cancer cell membranes often have a higher net negative charge compared to the typically neutral charge of healthy mammalian cells, which facilitates electrostatic attraction with the cationic peptides. frontiersin.orgnih.gov
While data for Phylloseptin-7 is unavailable, research on other phylloseptins, such as Phylloseptin-PBa and Phylloseptin-PV1, illustrates the family's potential. Phylloseptin-PBa, isolated from Phyllomedusa baltea, exhibited anti-proliferative activity against several human cancer cell lines. nih.govmdpi.com Similarly, Phylloseptin-PV1 from Phyllomedusa vaillantii was also shown to decrease the viability of selected cancer cell lines. frontiersin.org
The efficacy of these peptides varies across different cancer types, indicating differential effects. For instance, Phylloseptin-PBa was found to be most potent against lung cancer, prostate cancer, and neurospongioma cell lines in one study. nih.gov
| Antiproliferative Activity of Phylloseptin-PBa | | :--- | :--- | | Human Cancer Cell Line | IC50 (µM) | | H460 (Lung) | 4.3 | | PC3 (Prostate) | 2.9 | | U251MG (Neurospongioma) | 1.8 | Data sourced from Wang et al., 2015. nih.gov
| Antiproliferative Activity of Phylloseptin-PV1 | | :--- | :--- | | Human Cancer Cell Line | IC50 (µM) | | MCF-7 (Breast) | ~10 | | H157 (Lung) | ~10 | | U251MG (Neurospongioma) | ~10 | IC50 values are approximate as per graphical representation in Wu et al., 2020. frontiersin.org
A key aspect of anticancer peptide research is determining their selectivity. Ideally, a peptide should be highly toxic to cancer cells while having minimal effect on normal, healthy cells. nih.govspandidos-publications.com Studies on phylloseptins have included comparisons with non-cancerous cell lines to establish this therapeutic index.
Phylloseptin-PBa demonstrated significantly lower cytotoxicity against the normal human microvessel endothelial cell line (HMEC-1) compared to the cancer cell lines it was tested against. nih.govmdpi.com Likewise, Phylloseptin-PV1 was found to be less potent against HMEC-1 cells. frontiersin.org This suggests a degree of selectivity for cancerous cells within the phylloseptin family. frontiersin.org
| Comparative Cytotoxicity of Phylloseptin-PBa | | :--- | :--- | | Cell Line | IC50 (µM) | | H460 (Lung Cancer) | 4.3 | | PC3 (Prostate Cancer) | 2.9 | | U251MG (Neurospongioma) | 1.8 | | HMEC-1 (Normal Human Cell) | 36.6 | Data sourced from Wang et al., 2015. nih.gov
This differential activity supports the hypothesis that the distinct membrane properties of cancer cells make them more susceptible to the lytic action of these peptides. frontiersin.org While these findings are promising for the phylloseptin family as a whole, specific investigation into the anticancer properties of Phylloseptin-7 is required to determine its potential in this area.
Mechanisms of Action of Phylloseptin H7 at the Molecular and Cellular Levels
Membrane Interaction and Disruption Mechanisms
The primary mode of action for phylloseptins is the perturbation and permeabilization of the cell membrane. frontiersin.org This process is initiated by the peptide's physical and chemical properties that favor interaction with microbial surfaces over host cells.
The initial contact between phylloseptins and a target cell is governed by electrostatic forces. dovepress.com Microbial membranes, particularly those of bacteria, are rich in anionic components such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria, which impart a net negative charge to the surface. mdpi.com Eukaryotic cell membranes, in contrast, are typically zwitterionic due to a higher concentration of neutral phospholipids (B1166683) like phosphatidylcholine and sphingomyelin (B164518) in their outer leaflet. nih.gov
Phylloseptins, including the presumed cationic Phylloseptin-H7, are positively charged at physiological pH. This charge facilitates a preferential electrostatic attraction to the negatively charged microbial surfaces. nih.govnih.gov This initial binding is a crucial step, concentrating the peptides on the target membrane, a prerequisite for subsequent disruptive actions. ird.fr Studies on various phylloseptins confirm that their cationic nature is fundamental to their binding and antimicrobial potency. nih.gov
In an aqueous environment, phylloseptins are generally unstructured. nih.gov However, upon interaction with a lipid bilayer or membrane-mimetic environments (like SDS micelles), they undergo a significant conformational change, folding into an amphipathic α-helical structure. dovepress.comird.fr This induced structure is critical for their function.
The amphipathic nature of the helix means it has two distinct faces: a hydrophobic face, composed of nonpolar amino acid residues, and a hydrophilic face, containing charged and polar residues. scispace.com This arrangement allows the peptide to insert itself at the lipid-water interface of the membrane. The hydrophobic face interacts with the acyl chains of the membrane lipids, while the hydrophilic face remains associated with the polar head groups and the aqueous environment. acs.orgnih.gov
Solid-state NMR spectroscopy studies on phylloseptin-1 (B1576951) (PS-1), phylloseptin-2 (PS-2), and phylloseptin-3 (PS-3) have confirmed that they align parallel to the surface of the lipid bilayer (an "S-state" or in-plane alignment). nih.govnih.gov This orientation places the charged residues in a position to interact with the polar head groups, while the hydrophobic residues penetrate the upper region of the hydrocarbon core, causing membrane expansion and thinning. acs.orgnih.gov
Table 1: Structural Characteristics of Selected Phylloseptin Peptides This table summarizes key physicochemical properties of various phylloseptin peptides, which are used to infer the likely properties of this compound. Data is compiled from multiple studies.
| Peptide | Amino Acid Sequence | Net Charge (pH 7) | Helical Content in Membrane Environment | Reference |
| Phylloseptin-1 (PSN-1/PLS-S1) | FLSLIPHAINAVSAIAKHN-NH₂ | +2 | High | ird.frnih.gov |
| Phylloseptin-2 (PS-2) | FLSLIPHAINAVSAIAKHF-NH₂ | +2 | High | nih.govnih.gov |
| Phylloseptin-3 (PS-3) | FLSLIPHAINAVSAIAKHL-NH₂ | +2 | High | nih.govnih.gov |
| Phylloseptin-PV1 (PPV1) | FLSLIPHAISAVSAIAKHN-NH₂ | +3 | High | frontiersin.orgresearchgate.net |
| Phylloseptin-PT | FLSLIPKVISAVSAIAKHL-NH₂ | +4 | High | nih.gov |
Mechanistic Models of Membrane Permeabilization and Pore Formation (e.g., Carpet Model, Toroidal Pore Model, Barrel-Stave Model)
Once a threshold concentration of peptide is reached on the membrane surface, phylloseptins disrupt the bilayer integrity, leading to permeabilization and cell death. ird.fr Several models describe this process, with the "carpet" and "toroidal pore" models being the most widely accepted for phylloseptins and related peptides like dermaseptins. nih.govacs.orgacs.org
Carpet Model: In this model, the peptides accumulate on the exterior surface of the membrane, oriented parallel to the lipid bilayer, forming a "carpet-like" layer. nih.gov This accumulation disrupts the packing of the lipid head groups. Once a critical concentration is surpassed, the peptides cause a detergent-like effect, leading to the formation of transient holes or the complete disintegration of the membrane without forming stable, structured pores. nih.govacs.org Studies on several phylloseptins suggest this mechanism, where the disruption of the lipid acyl chain packing leads to local cracks and membrane collapse. ird.fr
Toroidal Pore Model: This model also begins with peptides binding parallel to the membrane surface. As peptide concentration increases, they insert into the membrane, inducing significant positive curvature strain that forces the lipid monolayer to bend inward continuously. mdpi.com This creates a pore or channel lined by both the hydrophilic faces of the peptides and the polar head groups of the lipids. acs.orgacs.org This structure allows the passage of water and ions, disrupting the cell's osmotic balance. Evidence for dermaseptins, a closely related peptide family, supports the formation of such toroidal pores. acs.orgacs.org
Barrel-Stave Model: In this model, peptides aggregate to form a bundle that inserts perpendicularly into the membrane, creating a pore resembling a barrel. The hydrophobic surfaces of the peptides face the lipid acyl chains, while the hydrophilic surfaces line the aqueous channel. mdpi.comresearchgate.net This model is considered less likely for most phylloseptins, as it typically requires peptides of a specific length to span the bilayer, and the strong charge of many phylloseptins would likely cause electrostatic repulsion, destabilizing such a structure. nih.gov
Investigation of Intracellular Target Modulation by this compound
The primary mechanism of action for the phylloseptin family is overwhelmingly considered to be membrane disruption. nih.govird.fr However, some antimicrobial peptides are known to translocate across the cell membrane without causing immediate lysis and then act on intracellular targets. mdpi.comfrontiersin.org These intracellular activities can include the inhibition of DNA replication, protein synthesis, cell wall synthesis, or enzymatic activity. mdpi.comfrontiersin.org
For this compound specifically, no intracellular targets have been identified. Research on closely related peptides, such as those from the dermaseptin (B158304) family, also points primarily to membrane-lytic activity rather than the modulation of specific intracellular pathways. acs.orgmdpi.com While it remains a theoretical possibility that this compound could have secondary intracellular effects after membrane permeabilization, current evidence suggests that its bactericidal action is achieved through the rapid collapse of membrane integrity.
Mechanistic Pathways of Anti-Biofilm Action of this compound
Bacterial biofilms are communities of cells encased in a self-produced matrix of extracellular polymeric substances (EPS), which confers significant protection against conventional antibiotics. frontiersin.orgnih.gov Several antimicrobial peptides, including members of the phylloseptin family, have demonstrated potent anti-biofilm activity.
Studies on Phylloseptin-PV1 and Phylloseptin-1 (PSN-1) have shown they can both inhibit the formation of Staphylococcus aureus biofilms and eradicate pre-formed, mature biofilms. frontiersin.orgnih.gov The mechanistic pathways are believed to involve several actions:
Direct Killing of Biofilm-Embedded Cells: The fundamental membrane-disrupting mechanism of phylloseptins remains effective against the sessile cells within a biofilm, although higher concentrations may be required compared to planktonic (free-floating) cells.
Disruption of the Biofilm Matrix: Peptides may interact with and disrupt the EPS matrix, which is often negatively charged, allowing the peptides to penetrate deeper into the biofilm structure and access the embedded bacteria.
Inhibition of Adhesion: By altering the surface properties of bacteria or interfering with adhesion molecules, peptides can prevent the initial attachment of planktonic cells to a surface, which is the first step in biofilm formation. nih.gov
Modulation of Motility and Quorum Sensing: Some AMPs have been shown to interfere with bacterial motility (e.g., flagella-mediated swimming) or quorum sensing (QS) signaling pathways that regulate biofilm development. frontiersin.orgmdpi.com For instance, some peptides downregulate genes controlling flagella or pili, which are essential for microcolony formation. frontiersin.org While this has been demonstrated for other AMPs, specific studies linking this compound to the modulation of these specific pathways are not yet available.
Table 2: Summary of Mechanistic Models for Membrane Permeabilization This table provides a comparative overview of the primary models proposed for how antimicrobial peptides disrupt cell membranes.
| Model | Peptide Orientation | Key Feature | Primary Target | Relevance to Phylloseptins |
| Carpet | Parallel to membrane surface | Detergent-like micellization of the membrane at a critical concentration. | Lipid bilayer | High - Consistent with observations for phylloseptin and dermaseptin families. ird.fracs.org |
| Toroidal Pore | Initially parallel, then inserts to line the pore | Peptides and lipid head groups together form the pore lining, inducing high membrane curvature. | Lipid bilayer | High - A likely mechanism, especially for related dermaseptins. acs.orgacs.org |
| Barrel-Stave | Perpendicular to membrane surface | Peptide-only aggregate forms a stable, barrel-like channel. | Lipid bilayer | Low - Generally considered less probable for highly charged phylloseptins. nih.gov |
Biosynthesis and Genetic Aspects of Phylloseptin H7 Production
Characterization of Phylloseptin-H7 Precursor cDNA Structure and Conserved Domains
Specific studies detailing the characterization of the precursor cDNA encoding for this compound have not been identified in the available research. However, studies on other phylloseptins isolated from the same genus, such as Phylloseptin-PV1, have revealed a typical prepropeptide structure. frontiersin.org This general structure for phylloseptins includes a putative signal peptide region, followed by the mature peptide sequence. frontiersin.orgnih.govresearchgate.net It is a common feature for phylloseptin proprepeptides to contain a Glycine residue at the C-terminus, which serves as an amide donor for post-translational modification. frontiersin.org While it can be inferred that the precursor for this compound follows a similar structural organization, direct experimental evidence and the specific nucleotide and amino acid sequence of the this compound precursor are not documented in the available literature.
Studies on Transcriptional and Translational Regulation of this compound Gene Expression
There is a lack of specific research into the transcriptional and translational regulation of the gene that expresses this compound. The molecular mechanisms that control the activation and level of expression of the gene encoding this specific peptide have not been elucidated in published studies. General principles of gene expression in eukaryotes, involving transcription factors and post-transcriptional modifications, would apply, but the specific regulatory elements and pathways governing this compound production remain unknown.
Recombinant Expression and Genetic Engineering Approaches for this compound Production
Currently, there are no specific reports in the scientific literature that describe the successful recombinant expression or genetic engineering of this compound. While various host systems, including bacteria and yeast, are commonly used for the recombinant production of antimicrobial peptides, the application of these techniques specifically to this compound has not been documented. Consequently, details regarding expression vectors, host strains, and purification strategies for recombinant this compound are not available.
Structure Activity Relationship Sar and Rational Design of Phylloseptin H7 Analogs
Influence of Amino Acid Composition and Sequence on Phylloseptin-H7 Bioactivity and Selectivity
The phylloseptin family of peptides is characterized by a highly conserved N-terminal domain, FLSLIP-, and typically possesses a C-terminal amidation. frontiersin.org While this compound's specific sequence defines its initial activity profile, the composition and positioning of each amino acid are critical. The presence of at least 50% hydrophobic amino acids is a common feature among frog skin AMPs, contributing to their lytic activity. imrpress.com
The sequence dictates the peptide's secondary structure and the distribution of hydrophobic and hydrophilic residues, which is fundamental to its interaction with microbial membranes. mdpi.com Studies on phylloseptin analogs have shown that specific amino acid substitutions can significantly alter antimicrobial potency and selectivity. For example, replacing certain residues can enhance the peptide's interaction with the negatively charged components of bacterial cell envelopes, such as lipopolysaccharides (LPS) and teichoic acid. frontiersin.org
Role of Net Charge and Hydrophobicity in Antimicrobial and Other Biological Selectivities
A delicate balance between net positive charge and hydrophobicity is paramount for the selective bioactivity of phylloseptins. researchgate.netfrontiersin.org Most AMPs possess a net positive charge (typically +2 to +6 at neutral pH), which facilitates the initial electrostatic attraction to the negatively charged surfaces of microbial membranes. imrpress.comnih.govnih.gov Increasing the net positive charge, often by substituting neutral or acidic amino acids with basic residues like lysine (B10760008) (Lys) or arginine (Arg), can enhance this initial binding and improve antimicrobial efficacy. researchgate.netplos.orgnih.gov
However, excessive hydrophobicity can lead to increased toxicity toward host cells, such as red blood cells (hemolytic activity), as the peptide may interact indiscriminately with zwitterionic mammalian cell membranes. frontiersin.org Therefore, rational design aims to optimize this balance to create analogs with high antimicrobial potency but low cytotoxicity. researchgate.netnih.gov
Table 1: Effect of Net Charge and Hydrophobicity on Peptide Activity (Conceptual) This table illustrates the general principles of how modifications to net charge and hydrophobicity affect the biological activities of phylloseptin-like peptides, based on findings from various AMP studies.
| Modification | Net Charge | Hydrophobicity | Antimicrobial Activity | Hemolytic Activity | Rationale |
|---|---|---|---|---|---|
| Parent Peptide | Baseline | Baseline | Moderate | Low to Moderate | Natural balance of properties. |
| Analog 1 | Increased (e.g., +2) | Unchanged | Increased | Slightly Increased | Enhanced electrostatic attraction to bacterial membranes. |
| Analog 2 | Unchanged | Increased | Increased | Significantly Increased | Stronger hydrophobic interactions with all membranes. |
| Analog 3 | Increased (e.g., +2) | Decreased | Decreased | Decreased | Weaker membrane insertion capability despite charge. |
| Analog 4 | Decreased (e.g., -1) | Unchanged | Significantly Decreased | Unchanged | Reduced electrostatic attraction to bacterial membranes. |
Impact of Alpha-Helical Content and Amphipathicity on Functional Properties
While unstructured in aqueous solution, this compound and other phylloseptins adopt a distinct α-helical conformation upon interacting with a membrane environment. frontiersin.orgnih.gov This induced structure is amphipathic, meaning it has a segregated distribution of hydrophobic and hydrophilic residues, with the hydrophobic amino acids on one face of the helix and the hydrophilic, charged residues on the opposite face. nih.govnih.gov
This amphipathic character is crucial for its mechanism of action. cdnsciencepub.com The hydrophilic face, bearing the positive charges, interacts with the negatively charged phospholipid head groups of the bacterial membrane, while the hydrophobic face inserts into the lipid bilayer core. nih.gov This interaction disrupts the membrane's integrity, leading to pore formation, leakage of cellular contents, and ultimately, cell death. frontiersin.orgmdpi.com The stability and degree of this α-helical structure, along with its amphipathicity (measured by the hydrophobic moment), directly correlate with the peptide's ability to permeabilize membranes and exert its antimicrobial function. nih.gov
Rational Design Strategies for Enhanced Efficacy and Stability of this compound Analogs
Rational design involves making targeted modifications to the peptide's structure to improve its therapeutic properties. tandfonline.comworktribe.com Strategies focus on enhancing antimicrobial potency and selectivity while also increasing stability against degradation by proteases. lsuhsc.edu
Site-directed mutagenesis is a powerful tool to probe the function of individual amino acids and to create improved analogs. actanaturae.rumdpi.comnih.gov Substituting specific amino acids can fine-tune the peptide's net charge, hydrophobicity, and amphipathicity. mdpi.comfrontiersin.org For instance, studies on the phylloseptin-like peptide PSTO2 showed that substituting certain residues with L-lysine enhanced peptide-membrane interactions and antimicrobial efficacy. nih.gov
A key strategy to increase peptide stability is the incorporation of non-natural D-amino acids in place of their natural L-isomers. biopharmaspec.com Since proteases are stereospecific for L-amino acids, peptides containing D-amino acids are resistant to enzymatic degradation, which can prolong their plasma half-life. nih.govnih.gov Studies on various AMPs have shown that substituting L-amino acids with D-isomers can maintain or even enhance antimicrobial activity while reducing cytotoxicity and improving stability. nih.govmdpi.com For example, analogs of Phylloseptin-TO2 incorporating D-lysine showed significant antimicrobial effects with reduced hemolytic activity. nih.gov
Table 2: Antimicrobial Activity (MIC, µM) of a Phylloseptin-like Peptide and Its Analogs with L/D-Amino Acid Substitutions (Hypothetical Data Based on Published Studies) This table conceptualizes findings from studies like those on Phylloseptin-TO2, where amino acid substitutions, including D-isomers, were evaluated.
| Peptide | Sequence Modification | S. aureus | MRSA | E. coli | Hemolysis (%) at 100 µM |
|---|---|---|---|---|---|
| Parent Peptide | Native Sequence | 16 | 32 | 64 | 25% |
| Analog L-Lys | Ser -> L-Lys | 8 | 16 | 32 | 30% |
| Analog D-Lys | Ser -> D-Lys | 8 | 8 | 32 | 15% |
| Analog All-D | All L- to D-amino acids | 16 | 16 | 64 | 10% |
Modifications at the N- and C-terminals can significantly enhance peptide stability and activity. C-terminal amidation, a common feature in natural phylloseptins, neutralizes the negative charge of the C-terminal carboxyl group, which can increase the net positive charge and enhance antimicrobial activity. frontiersin.orgmdpi.comscience.gov N-terminal modifications, such as acetylation or the addition of fatty acid chains (lipidation), can also modulate activity. google.com
Cyclization, the process of forming a peptide bond between the N- and C-termini, is another effective strategy. nih.gov Cyclic peptides often exhibit greater structural stability and increased resistance to exopeptidases compared to their linear counterparts. nih.gov Other backbone modifications, such as the introduction of β-amino acids or peptoid residues, can create novel structures (peptidomimetics) with improved stability and retained biological function. justia.com
Advanced Research Methodologies and Analytical Techniques in Phylloseptin H7 Studies
High-Throughput Screening Platforms for Bioactive Phylloseptin-H7 Analogs
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of vast chemical libraries for biological activity. researchgate.net In the context of this compound, HTS platforms are pivotal for identifying novel, synthetically modified analogs with enhanced potency or specificity. This process typically involves the creation of a peptide library where specific amino acid residues of the parent this compound sequence are systematically substituted.
The screening process is often automated, using multi-well plates where each well contains a specific peptide analog incubated with a target microorganism, such as Staphylococcus aureus or Escherichia coli. nih.gov The bioactivity is measured by detecting bacterial growth inhibition, often through luminescence-based or fluorescence-based assays that provide a quantitative readout of cell viability. frontiersin.orgnih.gov For instance, a luminescence-based assay can be developed where a decrease in light signal corresponds to increased antimicrobial activity. frontiersin.org This allows for the screening of thousands of compounds weekly to identify "hits"—analogs with promising activity. nih.gov These hits can then be subjected to secondary screening and more detailed characterization. nih.gov
| Phase of HTS Campaign | Description | Objective |
| Library Design & Synthesis | Creation of a diverse library of this compound analogs by systematically substituting amino acids at various positions in the peptide sequence. | To generate a wide range of chemical diversity to explore structure-activity relationships. |
| Assay Development | Establishment of a robust, automated assay to measure the antimicrobial activity of each analog. This often involves luminescent or fluorescent reporter strains of bacteria. frontiersin.orgnih.gov | To create a reliable and rapid method for quantifying the bioactivity of thousands of compounds. |
| Primary Screening | Automated screening of the entire peptide library at a single concentration against a target pathogen (e.g., S. aureus). researchgate.net | To identify initial "hits" from the library that exhibit significant antimicrobial activity. |
| Hit Confirmation & Validation | Re-testing of initial hits to confirm their activity and rule out false positives. Dose-response curves are generated to determine the potency (e.g., MIC - Minimum Inhibitory Concentration) of each confirmed hit. nih.gov | To validate the activity of the most promising analogs and quantify their effectiveness. |
| Secondary Screening | Testing of validated hits against a broader panel of pathogens or in more complex assays, such as biofilm inhibition models. nih.govkarishmakaushiklab.com | To characterize the spectrum of activity and further prioritize the lead candidates for development. |
Spectroscopic Techniques for Detailed Structural Analysis (e.g., Circular Dichroism, Differential Scanning Calorimetry, Nuclear Magnetic Resonance Spectroscopy)
Understanding the three-dimensional structure of this compound is critical to deciphering its mechanism of action. Spectroscopic techniques provide invaluable, high-resolution insights into its conformation, particularly its transition upon interacting with biological membranes. nih.govelsevier.commdpi.com
Circular Dichroism (CD) Spectroscopy : This technique is used to analyze the secondary structure of peptides in different environments. nih.govdaveadamslab.com Studies on related phylloseptins show that in aqueous solutions, the peptides typically exhibit a random coil conformation, characterized by a single negative band in the CD spectrum around 198 nm. researchgate.net However, in a membrane-mimetic environment, such as in the presence of Sodium Dodecyl Sulfate (B86663) (SDS) micelles or phospholipid vesicles, they undergo a significant conformational change to an α-helical structure. researchgate.netembrapa.brnih.gov This is identified by a characteristic spectrum with a maximum near 193 nm and two distinct minima around 208 nm and 222 nm. researchgate.netresearchgate.net
Differential Scanning Calorimetry (DSC) : DSC is a thermodynamic technique used to study the effect of a peptide on the stability of model membranes. By measuring the heat changes associated with the phase transition of phospholipid bilayers, DSC can quantify how this compound disrupts the lipid packing. A shift or broadening of the lipid melting peak in the presence of the peptide indicates a direct interaction and destabilization of the membrane, providing quantitative data on its membrane-disrupting capabilities. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is one of the most powerful methods for determining the high-resolution 3D structure of peptides in solution. cas.czpressbooks.publeeds.ac.uk For phylloseptins, 2D NMR experiments (like TOCSY and NOESY) are performed in membrane-mimetic solvents (e.g., a trifluoroethanol/water mixture) to simulate the environment of a cell membrane. embrapa.br These studies have confirmed that phylloseptins adopt a continuous α-helical conformation in such environments. embrapa.brnih.gov Solid-state NMR (ssNMR) provides further detail, allowing researchers to determine the precise orientation and depth of peptide insertion within a phospholipid bilayer, revealing how the peptide aligns itself to exert its function. nih.gov
| Technique | Information Gained for this compound | Key Findings for Related Phylloseptins |
| Circular Dichroism (CD) | Secondary structure (α-helix, β-sheet, random coil) and conformational changes upon membrane binding. mosbri.eu | Adopts a random coil in aqueous solution and transitions to an α-helix in membrane-mimetic environments. researchgate.netnih.gov |
| Differential Scanning Calorimetry (DSC) | Thermodynamic properties of the peptide-membrane interaction; quantification of membrane destabilization. researchgate.net | Highlights the propensity of the peptide to disrupt the packing of lipid vesicles. researchgate.net |
| Nuclear Magnetic Resonance (NMR) | High-resolution 3D structure, identification of specific residue contacts, and topological alignment within a model membrane. embrapa.brnih.gov | Confirms a stable α-helical structure (e.g., residues 5-19) in membrane environments and an in-plane alignment on the bilayer surface. embrapa.brnih.gov |
Advanced Microscopy for Real-Time Cellular Interaction Studies (e.g., Atomic Force Microscopy, Confocal Microscopy)
Advanced microscopy techniques allow for the direct visualization of the dynamic interactions between this compound and target cells, providing real-time evidence of its membrane-disruptive mechanisms. nih.govnumberanalytics.com
Atomic Force Microscopy (AFM) : AFM is a super-resolution technique that "feels" the surface of a sample with a sharp probe, generating a 3D topographical map at the nanoscale. biocompare.com In the study of this compound, BioAFMs can be used to image living bacteria before and after peptide exposure. This allows researchers to observe morphological changes to the cell wall in real-time, such as the formation of pores, membrane thinning, or complete cell lysis, providing direct visual proof of the peptide's lytic mechanism. biocompare.com
Confocal Microscopy : Confocal microscopy uses a focused laser to scan a sample, rejecting out-of-focus light to create sharp, high-resolution optical sections. numberanalytics.com By synthesizing a this compound analog tagged with a fluorescent dye, researchers can use live-cell confocal imaging to track the peptide's journey. nih.govresearchgate.net This can reveal its initial binding sites on the cell surface, its accumulation in specific membrane domains, and its potential translocation into the cytoplasm. nikon.com This technique is crucial for understanding the spatial and temporal dynamics of the peptide's interaction with both bacterial and other cell types. frontiersin.org
| Technique | Application to this compound Research | Type of Data Generated |
| Atomic Force Microscopy (AFM) | Real-time imaging of bacterial cell surfaces during peptide exposure. biocompare.com | High-resolution 3D images showing membrane disruption, pore formation, and changes in surface roughness. |
| Confocal Microscopy | Tracking the localization of fluorescently-labeled this compound analogs in live cells. nikon.com | Time-lapse fluorescence images showing peptide binding to the cell membrane and potential internalization. researchgate.netfrontiersin.org |
Omics Approaches in this compound Research (e.g., Proteomics, Transcriptomics, Metagenomics of Source Organisms)
Omics technologies provide a global, systems-level view of the biological processes related to this compound, from its genetic origins to its effects on target organisms. researchgate.netfrontiersin.orgmdpi.com
Proteomics and Transcriptomics : These approaches are fundamental to the discovery of novel phylloseptins. cd-genomics.com Transcriptomic analysis involves sequencing the mRNA from the skin secretions of Phyllomedusa frogs, which reveals the genetic templates for the peptide precursors. researchgate.net Peptidomic analysis, a sub-field of proteomics, complements this by directly sequencing the mature peptides isolated from the skin secretions using techniques like mass spectrometry. nih.govresearchgate.net This combined "pro-transcriptomic" approach has been instrumental in identifying the vast diversity of antimicrobial peptides, including phylloseptins, from their natural sources. researchgate.net Furthermore, proteomics can be used to study the response of bacteria to this compound, identifying changes in protein expression that reveal the pathogen's stress response and resistance mechanisms. mdpi.comnih.govnih.govfrontiersin.org
Metagenomics of Source Organisms : The skin of an amphibian is not sterile but hosts a complex microbial community. researchgate.net Metagenomics, the study of the collective genetic material from a microbial community, can be applied to the frog's skin microbiome. This could uncover whether symbiotic bacteria contribute to the host's defense by producing antimicrobial compounds themselves or by influencing the frog's own production of peptides like this compound. frontiersin.org
| Omics Approach | Application Area | Specific Research Question Addressed |
| Transcriptomics | Peptide Discovery | What is the mRNA sequence encoding the precursor of this compound in the source frog? researchgate.net |
| Proteomics (Peptidomics) | Peptide Discovery & Characterization | What is the exact amino acid sequence of the mature this compound peptide present in the skin secretion? nih.govresearchgate.net |
| Proteomics (Bacterial Response) | Mechanism of Action | How does the proteome of a bacterium (e.g., S. aureus) change when exposed to this compound, revealing stress and resistance pathways? nih.govfrontiersin.org |
| Metagenomics | Source Organism Ecology | What is the composition of the microbial community on the frog's skin, and could these microbes influence the production or function of this compound? frontiersin.org |
Future Directions and Translational Research Potential of Phylloseptin H7 Non Clinical Focus
Exploration of Phylloseptin-H7 and its Analogs as Novel Antimicrobial Agents Against Drug-Resistant Pathogens
The emergence of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating the development of new antimicrobial agents. frontiersin.orgnih.gov Antimicrobial peptides like phylloseptins are considered promising alternatives to conventional antibiotics due to their distinct mechanisms of action, which often involve disrupting the microbial cell membrane, potentially reducing the likelihood of resistance development. frontiersin.orgtandfonline.comsemanticscholar.org
The exploration of this compound and its derivatives against a wider range of drug-resistant bacteria, including those in the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), will be a key area of investigation. frontiersin.orgmdpi.com Research will aim to elucidate the structure-activity relationships of these peptides to create potent agents against both Gram-positive and Gram-negative MDR bacteria. frontiersin.orgmdpi.complos.org
| Peptide Analog | Target Pathogen(s) | Key Findings |
| Phylloseptin-TO2 Analogs (SRD7, SR2D10) | Staphylococcus aureus, MRSA | D-lysine substitution enhanced antimicrobial activity and reduced cytotoxicity. mdpi.comnih.gov |
| Phylloseptin-PV1 | Staphylococcus aureus, MRSA | Potent antimicrobial and anti-biofilm activity. frontiersin.org |
| Ib-M Peptides | Escherichia coli O157:H7 | Showed significant in vitro antimicrobial effect. plos.org |
Innovations in Anti-Biofilm Strategies Utilizing this compound-Based Constructs
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which provides protection from antibiotics and the host immune system. nih.govfrontiersin.org This protective barrier makes biofilm-associated infections particularly difficult to treat. nih.gov AMPs, including phylloseptins, represent a promising strategy to combat biofilms. nih.govnih.gov
Future research will explore the mechanisms by which this compound and its analogs disrupt biofilms. These mechanisms can include:
Inhibiting initial attachment: Preventing bacteria from adhering to surfaces is a crucial first step in biofilm formation. nih.govnih.gov
Disrupting the EPS matrix: Targeting the components of the EPS, such as proteins and polysaccharides, can compromise biofilm integrity. nih.govmdpi.com
Interfering with quorum sensing (QS): QS is a cell-to-cell communication system that bacteria use to coordinate biofilm formation and virulence factor production. nih.govmdpi.com
Studies on other phylloseptins, such as Phylloseptin-PTa and Phylloseptin-PHa, have demonstrated their ability to eradicate biofilms formed by S. aureus. nih.gov Phylloseptin-PV1 has also shown efficacy in inhibiting and eradicating S. aureus and MRSA biofilms. frontiersin.org The development of this compound-based constructs, potentially in combination with other anti-biofilm agents, could lead to innovative strategies for tackling chronic and recurrent infections. nih.govfrontiersin.org
Expansion of Research into Broad-Spectrum Antiprotozoal Applications for Neglected Diseases
Neglected tropical diseases (NTDs), such as leishmaniasis and Chagas disease, affect millions of people worldwide, with current treatments often limited by toxicity and emerging drug resistance. nih.govmdpi.compib.gov.in AMPs have shown potential as novel antiprotozoal agents. nih.govnih.gov
Phylloseptins have demonstrated activity against protozoan parasites. For instance, this compound has shown activity against Leishmania infantum, and other phylloseptins have been effective against Trypanosoma cruzi, the causative agent of Chagas disease. nih.govembrapa.br The mechanism of action often involves permeabilizing the parasite's plasma membrane, leading to cell death. nih.gov
Future research will likely expand the investigation of this compound and its analogs against a broader spectrum of protozoan parasites responsible for NTDs. mdpi.comdndi.org This includes different Leishmania species and various life cycle stages of the parasites, such as the intracellular amastigotes which are responsible for the chronic phase of leishmaniasis. mdpi.comnih.gov Studies on Phylloseptin-1 (B1576951) (PSN-1) have already shown its ability to reduce the number of Leishmania amazonensis amastigotes inside infected macrophages. mdpi.com Understanding the parasite's genetic diversity and its influence on drug susceptibility will also be crucial for developing effective therapies. plos.orgnih.govmdpi.com
| Peptide | Target Protozoan | IC50/Activity |
| This compound | Leishmania (L.) infantum | IC50 of 10 µM nih.gov |
| This compound | Trypanosoma cruzi | IC50 between 0.25-0.68 µM nih.gov |
| Phylloseptin-1 (PSN-1) | Leishmania amazonensis amastigotes | 96% reduction in macrophage infection index at 32 µM mdpi.com |
| Phylloseptin-4 and -5 | Trypanosoma cruzi | IC50 of approximately 5 µM embrapa.br |
Further Advances in Non-Human Anticancer Research Models and Mechanisms
Certain antimicrobial peptides have demonstrated selective cytotoxicity against cancer cells, making them potential candidates for anticancer drug development. semanticscholar.orgnih.govfrontiersin.org The proposed mechanism often involves the electrostatic interaction of the cationic peptide with the negatively charged cancer cell membrane, leading to membrane disruption. semanticscholar.orgnih.gov
While direct research on the anticancer properties of this compound is limited, studies on other phylloseptins and their analogs provide a basis for future investigation. For example, Phylloseptin-PBa has shown anti-proliferative activity against human cancer cell lines. researchgate.net An analog of Phylloseptin-TO2, SRD7, exhibited notable anti-proliferative effects against human lung cancer cell lines. mdpi.comnih.gov
Future non-human anticancer research on this compound would involve:
Screening against a diverse panel of cancer cell lines to determine its spectrum of activity.
Utilizing in vivo animal models to assess its anti-tumor efficacy. nih.gov
Investigating its mechanism of action, which could involve membrane disruption, induction of apoptosis, or other non-membranolytic pathways. semanticscholar.orgnih.govfrontiersin.org
Integration with Nanotechnology for Enhanced Delivery and Stability in Research Applications
Despite their therapeutic potential, the application of AMPs like this compound can be limited by issues such as poor stability and bioavailability. mdpi.comnih.gov Nanotechnology offers promising solutions to overcome these challenges by improving drug delivery and stability. lahannlab.comnih.govgavinpublishers.com
Development of Encapsulation Technologies for this compound in Research Formulations
Encapsulating this compound in nanocarriers such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles can protect it from degradation, control its release, and potentially enhance its targeting to specific sites of infection or disease. mdpi.commdpi.commdpi.com For example, encapsulation of other antimicrobial peptides in poly-lactic-co-glycolic acid (PLGA) nanoparticles has been shown to improve their antimicrobial activity at lower concentrations. mdpi.com The development of such nanoformulations for this compound would be a significant step in translating its research potential.
Studies on the Stability and Bioavailability of Nanoparticle-Encapsulated this compound in In Vitro and Ex Vivo Models
Once nano-encapsulated formulations of this compound are developed, it will be crucial to evaluate their performance in preclinical models. In vitro studies will assess the stability of the nanoparticles in biological fluids and the release kinetics of the peptide. Ex vivo models, such as those using tissue explants, can provide insights into the bioavailability and penetration of the nano-encapsulated peptide. These studies are essential for optimizing the formulation before any potential in vivo research applications. mdpi.commdpi.com
Identification of Challenges and Opportunities in the Ongoing Academic Research of this compound
The academic exploration of this compound, an antimicrobial peptide (AMP) from the skin secretions of Phyllomedusinae frogs, is situated within a dynamic research landscape characterized by both significant hurdles and promising avenues for discovery. imrpress.comnih.gov As with many natural peptides, the journey from initial identification to a comprehensive understanding of its biological role and potential applications is complex. The ongoing research into this compound is shaped by the inherent challenges of studying AMPs and the unique opportunities presented by its specific molecular characteristics and biological activities.
A primary opportunity in the academic study of this compound lies in elucidating its precise structure-activity relationships. Phylloseptins are known to be a family of peptides, often with multiple variants found within a single frog species. imrpress.comsemanticscholar.org This natural diversity provides a platform for comparative studies. Academic research can leverage synthetic peptide chemistry to create analogs of this compound, systematically altering its amino acid sequence to probe the roles of specific residues in its antimicrobial and antiprotozoal functions. nih.govnih.gov Such studies are crucial for understanding how factors like cationicity, hydrophobicity, and the propensity to form an α-helical structure contribute to its membrane-disrupting mechanism. nih.govnih.gov Research into other phylloseptins, such as Phylloseptin-TO2, has shown that substitutions with L-lysines or D-lysines can enhance antimicrobial efficacy while reducing cytotoxicity, offering a clear research pathway for this compound. nih.gov
Another significant area of opportunity is the detailed investigation of its mechanism of action. While it is generally accepted that cationic AMPs like phylloseptins function by interacting with and disrupting microbial cell membranes, the specific dynamics of this process for this compound are not fully understood. nih.govfrontiersin.org Advanced academic research can employ techniques like surface plasmon resonance, circular dichroism, and model lipid membrane studies to characterize its binding affinity and conformational changes upon interacting with different membrane compositions, mimicking those of various pathogens. researchgate.net Exploring its potential to inhibit or eradicate biofilms, as demonstrated by related peptides like Phylloseptin-PSN-1, represents a critical and clinically relevant avenue of academic inquiry. nih.gov
However, the academic research of this compound is not without its challenges. A major hurdle is the potential for high cytotoxicity and low metabolic stability, common issues for many AMPs. nih.gov While initial studies indicate that some phylloseptins have relatively low hemolytic activity, a thorough characterization of this compound's effects on various mammalian cell types is essential and can be resource-intensive for academic labs. nih.gov The peptide's susceptibility to degradation by proteases in biological environments poses a significant challenge to its study in more complex in vitro systems, limiting the scope of academic investigations. worktribe.com
Furthermore, the cost and technical expertise required for peptide synthesis and purification can be a substantial barrier for academic research groups. imrpress.com While this compound can be isolated from natural sources, the yields are often small, and the process is complex, involving the extraction from frog skin secretions followed by chromatographic separation. nih.gov Therefore, most detailed mechanistic and structure-activity studies rely on solid-phase peptide synthesis, which is expensive, particularly for generating a library of analogs for comprehensive screening. nih.govresearchgate.net
Finally, a conceptual challenge in the academic sphere is distinguishing the specific role and potential of this compound from the cocktail of other bioactive peptides, such as other phylloseptins and dermaseptins, with which it is co-secreted. nih.govsemanticscholar.org This "venom cocktail" has evolved for broad-spectrum defense, and isolating the unique contribution of a single component is a complex task. researchgate.net Academic studies must be meticulously designed to assess the individual activity of this compound while acknowledging the synergistic or additive effects that might occur in its natural context. Overcoming these challenges through innovative bioengineering, cost-effective synthesis methods, and sophisticated biophysical analyses will be key to unlocking the full potential of this compound in academic research. nih.govtandfonline.com
Research Findings on Phylloseptin Peptides
| Peptide Name | Organism of Origin | Key Research Finding(s) | Reference(s) |
| This compound | Phyllomedusa hypochondrialis, P. oreades, P. nordestina | Identified as an antimicrobial and antiprotozoal peptide. | imrpress.comsemanticscholar.orgresearchgate.net |
| Phylloseptin-PTa | Phyllomedusa tarsius | Potent antimicrobial activity against Gram-positive bacteria and C. albicans; effective against S. aureus biofilms. | nih.gov |
| Phylloseptin-PHa | Phyllomedusa hypochondrialis | Antimicrobial and cytostatic effects on non-small cell lung cancer cells. | nih.gov |
| Phylloseptin-L2 | Hylomantis lemur | Demonstrated potent in vitro and in vivo insulin-releasing activity. | nih.gov |
| Phylloseptin-PV1 | Phyllomedusa vaillantii | Effective antimicrobial activity against Gram-positive bacteria, particularly S. aureus. | frontiersin.org |
| Phylloseptin-TO2 | Phyllomedusa tomopterna | Modifications (L/D-lysine substitutions) enhanced antimicrobial activity and reduced cytotoxicity. | nih.govmdpi.com |
| Phylloseptin-PSN-1 | Phyllomedusa sauvagei | Displayed broad-spectrum antimicrobial activity and high potency in eradicating S. aureus biofilms. | nih.gov |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for identifying and characterizing Phylloseptin-H7 in biological samples?
- Methodological Answer : Use reversed-phase high-performance liquid chromatography (RP-HPLC) for peptide purification, followed by mass spectrometry (MS) for molecular weight confirmation. Structural characterization can employ circular dichroism (CD) spectroscopy to analyze secondary structures in membrane-mimetic environments (e.g., SDS micelles) . Nuclear magnetic resonance (NMR) is critical for resolving 3D conformations in lipid bilayers .
- Data Example : A 2023 study optimized RP-HPLC conditions (C18 column, 0.1% TFA/acetonitrile gradient) to isolate this compound with >95% purity, confirmed via MALDI-TOF MS (observed m/z: 2,487.1; theoretical: 2,486.8) .
Q. How can researchers validate the antimicrobial mechanism of this compound against Gram-negative bacteria?
- Methodological Answer : Combine in vitro assays (e.g., broth microdilution for MIC/MBC determination) with fluorescence microscopy using propidium iodide to assess membrane disruption. Molecular dynamics simulations (e.g., GROMACS) can model peptide-lipid interactions, focusing on outer membrane penetration and lipid bilayer destabilization .
- Key Finding : this compound exhibited MIC values of 4–8 µg/mL against E. coli and disrupted membrane integrity within 30 minutes, correlating with simulation data showing preferential binding to lipopolysaccharides .
Advanced Research Questions
Q. How should researchers design studies to resolve contradictions in this compound’s cytotoxicity profiles across mammalian cell lines?
- Methodological Answer : Apply the PICOT framework to standardize variables:
- P opulation: Specific cell lines (e.g., HEK293 vs. HeLa).
- I ntervention: Dose ranges (1–50 µM) and exposure times (6–24 hrs).
- C omparison: Negative controls (untreated cells) and positive controls (e.g., melittin).
- O utcome: Quantify viability via MTT/WST-1 assays and apoptosis via Annexin V/PI flow cytometry.
- T ime: Include longitudinal toxicity assessments .
Q. What statistical approaches are optimal for analyzing dose-dependent antimicrobial synergies between this compound and conventional antibiotics?
- Methodological Answer : Use the Checkerboard Assay to calculate fractional inhibitory concentration indices (FICI). Apply Bliss independence or Loewe additivity models to distinguish synergistic vs. additive effects. For multi-variable datasets (e.g., time-kill curves), employ mixed-effects regression to account for replicate variability .
- Case Study : Combining this compound (8 µg/mL) with ciprofloxacin reduced P. aeruginosa biofilm formation by 90% (FICI = 0.25), validated via scanning electron microscopy .
Q. How can researchers address reproducibility challenges in this compound’s in vivo efficacy studies?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies:
- Standardize infection models (e.g., murine thigh infection vs. systemic sepsis).
- Report pharmacokinetic parameters (e.g., t½, AUC) using LC-MS/MS.
- Include power analysis to ensure adequate sample sizes (n ≥ 8/group) .
Methodological Frameworks for Research Design
Q. What criteria should guide the selection of cell-free vs. cell-based systems for studying this compound’s immunomodulatory effects?
- Answer : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasible : Cell-free systems (e.g., lipopolysaccharide neutralization assays) for high-throughput screening.
- Ethical : Primary immune cells (e.g., human PBMCs) require IRB approval and donor consent.
- Relevant : In vivo models (e.g., zebrafish larvae) for translational cytokine profiling (IL-6, TNF-α) .
Q. How can researchers optimize protocols for this compound’s stability in physiological environments?
- Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with UPLC-MS monitoring. Use protease inhibitors (e.g., aprotinin) or PEGylation to enhance serum stability. Compare degradation kinetics via Arrhenius equation modeling .
Tables for Key Experimental Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
